molecular formula C16H12N4O3S B2920660 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 392241-29-1

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2920660
CAS No.: 392241-29-1
M. Wt: 340.36
InChI Key: YPFMTVOMVONXRM-UHFFFAOYSA-N
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Description

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a 4-nitrobenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-3-2-4-12(9-10)15-18-19-16(24-15)17-14(21)11-5-7-13(8-6-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFMTVOMVONXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at positions 2 and 3. Key analogs and their characteristics are summarized below:

Compound Name Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%) Key Properties
Target Compound 3-Methylphenyl 4-Nitrobenzamide Not reported Not reported Hypothesized antifungal/antimicrobial activity
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide () 4-Methoxyphenyl 4-Nitrobenzamide Not reported 72–88% Moderate antifungal activity at 100 μg/mL
5e () 4-Chlorobenzylthio Acetamide-linked phenoxy 132–134 74 Antimicrobial potential (structural analogy)
3f () 3-Hydroxyquinoxalinyl 4-Nitrobenzamide Not reported Not reported Molecular weight: 395 g/mol; NMR signals at 7.43–8.22 ppm
5k () Methylthio 2-Methoxyphenoxyacetamide 135–136 72 Higher solubility due to methoxy group

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl substituent (electron-donating) in ’s derivatives may enhance solubility but reduce electrophilicity compared to the target compound’s 3-methylphenyl group (moderately electron-donating) .
  • Thioether vs. Aryl Substituents : Thioether-linked derivatives (e.g., 5e, 5k) exhibit lower melting points (132–160°C) compared to aryl-substituted analogs, suggesting weaker intermolecular forces .

Benzamide Substituent Variations

The nitro group’s position on the benzamide significantly impacts electronic properties:

Compound Name Nitro Position Biological Activity
Target Compound 4-Nitro Not reported (theorized activity based on analogs)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () 2-Nitro Likely altered electronic effects due to ortho substitution
N-((1-Benzyltriazolyl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () 2-Nitro Moderate activity against E. coli

Key Observations :

  • Nitro Position : Para-nitro groups (as in the target compound) may enhance resonance stabilization and dipole interactions compared to ortho-nitro derivatives .
Antifungal Activity:
  • 4-Methoxyphenyl Derivative () : Exhibited antifungal activity at 100 μg/mL, attributed to the nitrobenzamide-thiadiazole synergy .
Antimicrobial Activity:
  • Triazole-Linked Nitrobenzamides () : Showed moderate activity against E. coli due to the triazole’s hydrogen-bonding capacity .

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